REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[C:13]([CH:14](O)[CH2:15]C=C)=[C:12]([CH:19]([CH3:21])[CH3:20])[N:11]=[C:10]([N:22]([CH3:27])[S:23]([CH3:26])(=[O:25])=[O:24])[N:9]=2)=[CH:4][CH:3]=1.CSC.[C:31](=[O:34])([O-])[O-].[K+].[K+].C(=O)(O)[O-].[Na+]>CO>[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[C:13]([CH:14]=[CH:15][CH:31]=[O:34])=[C:12]([CH:19]([CH3:21])[CH3:20])[N:11]=[C:10]([N:22]([CH3:27])[S:23]([CH3:26])(=[O:25])=[O:24])[N:9]=2)=[CH:4][CH:3]=1 |f:2.3.4,5.6|
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Name
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N-[4-(4-fluorophenyl)-5-(1-hydroxybut-3-enyl)-6-isopropyl-pyrimidin-2-yl]-N-methylmethanesulfonamide
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Quantity
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4 g
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Type
|
reactant
|
Smiles
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FC1=CC=C(C=C1)C1=NC(=NC(=C1C(CC=C)O)C(C)C)N(S(=O)(=O)C)C
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Name
|
|
Quantity
|
102 mL
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Type
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solvent
|
Smiles
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CO
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Name
|
|
Quantity
|
1.5 mL
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Type
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reactant
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Smiles
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CSC
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Name
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|
Quantity
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2.8 g
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Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
|
|
Quantity
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150 mL
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Type
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reactant
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Smiles
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C([O-])(O)=O.[Na+]
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Type
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CUSTOM
|
Details
|
stirring for 2 hours
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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O3 gas is bubbled through the solution at −15° C. to −10° C. for 60 min
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Duration
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60 min
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Type
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CUSTOM
|
Details
|
Reaction solution
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Type
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CUSTOM
|
Details
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is bubbled through with Argon for 2 min
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Duration
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2 min
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Type
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CUSTOM
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Details
|
to remove the excess of O3
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Type
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TEMPERATURE
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Details
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maintaining
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Type
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ADDITION
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Details
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is added
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Type
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DISTILLATION
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Details
|
methanol is distilled off under reduced pressure
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Type
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EXTRACTION
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Details
|
The residue is extracted with ethyl acetate (2×300 mL)
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Type
|
WASH
|
Details
|
washed with DM water (100 mL) and brine (150 mL)
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Type
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DISTILLATION
|
Details
|
The organic solvent is distilled off under reduced pressure
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C=C1)C1=NC(=NC(=C1C=CC=O)C(C)C)N(S(=O)(=O)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.7 g | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 96.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |